5-(3-((tert-Butoxycarbonyl)amino)phenyl)isoxazole-3-carboxylic acid

Description

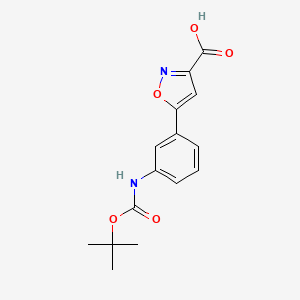

5-(3-((tert-Butoxycarbonyl)amino)phenyl)isoxazole-3-carboxylic acid is a heterocyclic compound featuring:

- Isoxazole core: A five-membered aromatic ring with oxygen and nitrogen atoms at positions 1 and 2.

- Substituents:

- A phenyl group at position 5 of the isoxazole, bearing a tert-butoxycarbonyl (Boc)-protected amine at the meta position.

- A carboxylic acid group at position 3 of the isoxazole.

This compound is of interest in medicinal chemistry, particularly as a building block for protease inhibitors or HDAC6-targeting agents, as suggested by its structural analogs in HDAC studies . Its Boc group enhances solubility and stability during synthesis, while the carboxylic acid enables further functionalization.

Properties

IUPAC Name |

5-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O5/c1-15(2,3)21-14(20)16-10-6-4-5-9(7-10)12-8-11(13(18)19)17-22-12/h4-8H,1-3H3,(H,16,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZZBZIHTTQNVAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=NO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20669875 | |

| Record name | 5-{3-[(tert-Butoxycarbonyl)amino]phenyl}-1,2-oxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20669875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263283-70-0 | |

| Record name | 5-[3-[[(1,1-Dimethylethoxy)carbonyl]amino]phenyl]-3-isoxazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1263283-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-{3-[(tert-Butoxycarbonyl)amino]phenyl}-1,2-oxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20669875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-((tert-Butoxycarbonyl)amino)phenyl)isoxazole-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide intermediate. This intermediate is often generated in situ from a hydroxylamine and a suitable aldehyde or ketone.

Introduction of the Boc-Protected Amino Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group during subsequent reactions. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Coupling Reactions: The final step involves coupling the Boc-protected amino group with the isoxazole ring, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow chemistry, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoxazole N-oxides, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in various therapeutic contexts, particularly as an antitubercular agent . Research indicates that derivatives of isoxazole compounds can act as competitive inhibitors for specific enzymes involved in bacterial metabolism, which is crucial for developing treatments against tuberculosis. For instance, studies have demonstrated that certain isoxazole derivatives exhibit significant activity against Mycobacterium tuberculosis by inhibiting the enzyme involved in L-cysteine biosynthesis, thereby disrupting bacterial survival mechanisms .

Enzyme Inhibition Studies

5-(3-((tert-Butoxycarbonyl)amino)phenyl)isoxazole-3-carboxylic acid has been evaluated as a potential inhibitor of steroid sulfatase , an enzyme implicated in estrogen-dependent cancers. The structure-activity relationship (SAR) studies reveal that modifications to the phenyl ring can enhance inhibitory potency, making this compound a candidate for further development as a therapeutic agent against hormone-sensitive tumors .

Synthetic Methodologies

In synthetic organic chemistry, the compound serves as a versatile building block for the synthesis of more complex molecules. Its functional groups allow for various chemical transformations, including coupling reactions and cyclizations. For example, it can be utilized in the synthesis of hybrid peptides that incorporate both α-amino acids and β-amino acids, showcasing its utility in creating novel peptidomimetics with potential biological activities .

Case Studies and Research Findings

A number of studies have highlighted the effectiveness of this compound in different experimental setups:

Mechanism of Action

The mechanism of action of 5-(3-((tert-Butoxycarbonyl)amino)phenyl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amino group, which can then interact with enzymes or receptors. The isoxazole ring provides a rigid scaffold that can enhance binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

Biological Activity

5-(3-((tert-Butoxycarbonyl)amino)phenyl)isoxazole-3-carboxylic acid is a compound of interest due to its potential therapeutic applications. Isoxazole derivatives have been studied for various biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in different biological systems, and relevant case studies.

- Molecular Formula : C17H20N2O5

- Molecular Weight : 332.35 g/mol

- CAS Number : 745078-83-5

Isoxazole derivatives are known to interact with various biological targets, which can lead to diverse pharmacological effects. The following mechanisms have been observed for compounds similar to this compound:

- Induction of Apoptosis : Some isoxazole compounds have been shown to promote apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins such as Bcl-2 and Bax .

- Cell Cycle Arrest : Compounds can also induce cell cycle arrest, particularly affecting the G1/S transition, thereby inhibiting cell proliferation .

- Antimicrobial Activity : Isoxazoles have demonstrated antimicrobial properties against various bacterial strains, potentially through inhibition of cell wall synthesis or protein synthesis .

Cytotoxicity and Apoptosis Induction

A study evaluated the cytotoxic effects of isoxazole derivatives on human promyelocytic leukemia cells (HL-60). The compound exhibited IC50 values ranging from 86 to 755 μM, indicating significant cytotoxicity. Notably, it was found that treatment with isoxazole led to a decrease in Bcl-2 expression and an increase in p21 WAF-1 levels, suggesting a mechanism involving both apoptosis and cell cycle modulation .

Antimicrobial Efficacy

Research has highlighted the potential of isoxazole derivatives as antimicrobial agents. For instance, a series of isoxazoles were synthesized and tested against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited potent activity against resistant strains of the bacteria, suggesting their potential as new anti-TB agents .

Case Studies

- Anti-Cancer Activity : In a study involving various isoxazole compounds, one derivative showed promising results in inducing apoptosis in cancer cell lines while sparing normal cells. This selectivity is crucial for reducing side effects associated with traditional chemotherapy .

- Antimicrobial Resistance : Another significant study focused on the ability of isoxazoles to overcome antibiotic resistance mechanisms in bacteria. The compounds were effective against strains exhibiting resistance to conventional antibiotics, highlighting their potential role in combating resistant infections .

Summary of Biological Activities

| Activity Type | Compound Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Cytotoxicity | This compound | 86 - 755 | Apoptosis induction |

| Antimicrobial | Isoxazole derivatives | Varies | Inhibition of cell wall synthesis |

| Anti-TB | Isoxazole derivatives | Potent | Disruption of bacterial growth |

Q & A

Q. What causes batch-dependent variations in biological activity despite identical purity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.